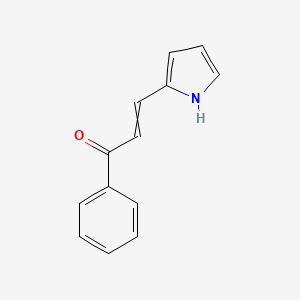

1-phenyl-3-(1H-pyrrol-2-yl)prop-2-en-1-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H11NO |

|---|---|

Molecular Weight |

197.23 g/mol |

IUPAC Name |

1-phenyl-3-(1H-pyrrol-2-yl)prop-2-en-1-one |

InChI |

InChI=1S/C13H11NO/c15-13(11-5-2-1-3-6-11)9-8-12-7-4-10-14-12/h1-10,14H |

InChI Key |

IROAIBYOOAEFGE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C=CC2=CC=CN2 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Phenyl 3 1h Pyrrol 2 Yl Prop 2 En 1 One and Its Analogs

Conventional Synthetic Approaches for Pyrrole-Chalcone Systems

Conventional methods remain fundamental in the synthesis of pyrrole-chalcones, with the Claisen-Schmidt condensation being the most prominent and widely utilized strategy.

The Claisen-Schmidt condensation is the cornerstone for synthesizing chalcones and their analogs. researchgate.net This reaction involves the aldol condensation between a ketone and an aromatic aldehyde, followed by dehydration to form the characteristic α,β-unsaturated ketone structure. scispace.com For the synthesis of pyrrole-chalcones, this typically involves the reaction of a pyrrole-2-carboxaldehyde with an acetophenone (B1666503) derivative, or conversely, a 2-acetylpyrrole (B92022) with a benzaldehyde (B42025) derivative. nih.gov

Base-Catalyzed Condensation: This is the most common approach for synthesizing pyrrole-chalcones. nih.gov The reaction is typically carried out in a polar protic solvent, such as methanol or ethanol, using a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) as the catalyst. nih.govacs.orgnih.gov The base deprotonates the α-carbon of the ketone, generating an enolate which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the chalcone (B49325).

For instance, a series of pyrrole-based chalcones were synthesized by reacting 2-acetyl-1-methylpyrrole with various 5-(aryl)furfural derivatives in the presence of sodium hydroxide in methanol. nih.gov The reactions were stirred at room temperature for approximately two days, affording the final products in good yields (57–83%). nih.gov Similarly, reacting 2-acetylpyrrole with substituted benzaldehydes in methanol with a 10% aqueous NaOH solution also yields pyrrole-based chalcone derivatives. nih.gov

Acid-Catalyzed Condensation: While less common than base-catalyzed methods, acid catalysis can also be employed for Claisen-Schmidt condensations. rsc.org In this variant, an acid catalyst, which can range from strong mineral acids like HCl to Lewis acids such as AlCl₃, activates the aldehyde's carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by the enol form of the ketone. rsc.orgacs.org This method can be advantageous when the reactants are sensitive to basic conditions.

| Catalyst Type | Typical Catalysts | Solvents | General Conditions | Yields |

|---|---|---|---|---|

| Base-Catalyzed | NaOH, KOH | Methanol, Ethanol | Stirring at room temperature for extended periods (e.g., 48 hours) | Moderate to Good (e.g., 57-83%) nih.gov |

| Acid-Catalyzed | HCl, AlCl₃, p-toluenesulfonic acid acs.org | Varies | Dependent on specific acid catalyst and reactants | Variable |

A notable one-pot synthesis involves the reaction of acetophenone and benzaldehyde to first form a chalcone intermediate via an aldol condensation. mdpi.com This is followed by the addition of p-toluenesulfonylmethyl isocyanide (TosMIC) under basic conditions. The TosMIC anion reacts with the α,β-unsaturated carbonyl system of the chalcone to construct the pyrrole (B145914) ring, yielding a phenyl(4-phenyl-1H-pyrrol-3-yl)methanone. mdpi.comresearchgate.net This pyrrole core can then be further functionalized.

Another strategy involves the Michael addition of nitroalkanes to chalcones in the presence of aqueous sodium hydroxide, followed by in-situ reduction and cyclization to form substituted Δ¹-pyrrolines, which are precursors to pyrroles. organic-chemistry.org Furthermore, multicomponent reactions under specific conditions can yield polysubstituted pyrroles from amines, alkyne esters, and chalcones in a single step. organic-chemistry.org

Advanced Synthetic Strategies and Green Chemistry Principles

In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient methods for synthesizing pyrrole-chalcones. These advanced strategies aim to reduce reaction times, minimize solvent usage, and lower energy consumption.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. ekb.eg By using microwave irradiation, selective and rapid heating of the reaction mixture can be achieved, often leading to dramatically reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. pensoft.net

The synthesis of various chalcones, including heterocyclic analogs, has been successfully optimized using microwave irradiation. semanticscholar.orgfrontiersin.org For example, Claisen-Schmidt condensations that typically require several hours or even days at room temperature can often be completed within minutes under microwave conditions. frontiersin.orgekb.eg This technique has been applied to the synthesis of novel fused pyrrole derivatives, demonstrating its utility in constructing complex heterocyclic systems efficiently. nih.gov The benefits include not only speed but also often an improvement in product purity, which simplifies work-up procedures. pensoft.net One study found that synthesizing ferrocenyl chalcones via microwave irradiation completed in 1-5 minutes with yields of 78-92%, compared to 10-40 hours and 71-87% yields with conventional methods. frontiersin.org

| Parameter | Conventional Method (CM) | Microwave Method (MM) |

|---|---|---|

| Reaction Time | 10–40 hours | 1–5 minutes |

| Yield | 71–87% | 78–92% |

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative to conventional methods. researchgate.net Ultrasonic irradiation enhances chemical reactivity through the phenomenon of acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, leading to a significant acceleration of reaction rates. nih.gov

The synthesis of chalcones and their subsequent conversion to other heterocyclic systems has been shown to be highly efficient under ultrasonic irradiation. ekb.eg Reactions can often be carried out at lower temperatures and in shorter times compared to silent (non-irradiated) conditions. nih.gov For example, some ultrasound-assisted syntheses of heterocyclic compounds from chalcones have reported high yields within 90-120 minutes at room temperature. mdpi.com This method is noted for its high yields, mild conditions, and simple workup procedures, aligning well with the goals of sustainable chemistry. nih.gov

Mechanochemistry involves inducing chemical reactions by the direct application of mechanical force, such as grinding or milling, often in the absence of a solvent or with minimal amounts of liquid (liquid-assisted grinding, LAG). researchgate.net Ball milling is a common mechanochemical technique where reactants are placed in a container with grinding media (balls) and subjected to high-energy agitation.

This solvent-free or minimal-solvent approach is inherently environmentally friendly. The Claisen-Schmidt condensation has been successfully performed using ball milling to produce various chalcones, including indole-based analogs. researchgate.netresearchgate.net These reactions are often faster and can provide yields comparable to or even better than traditional solution-phase methods. mdpi.com For example, an eco-friendly, one-step mechanochemical synthesis of indole hybrid chalcones was achieved in 15-60 minutes using liquid-assisted grinding. researchgate.net

A one-pot mechanochemical method has also been developed for synthesizing polysubstituted pyrroles from amines, alkyne esters, and chalcones under solvent-free ball-milling conditions, showcasing the power of this technique for constructing complex molecules efficiently and sustainably. organic-chemistry.org This approach offers advantages such as mild reaction conditions, short reaction times, and a broad substrate scope. organic-chemistry.org

Catalytic Systems in Pyrrole-Chalcone Synthesis (e.g., Nanocatalysis)

The Claisen-Schmidt condensation, a cornerstone of chalcone synthesis, has been significantly improved through the use of innovative catalytic systems. Nanocatalysis, in particular, has emerged as a highly efficient and environmentally conscious approach for synthesizing chalcone derivatives. acs.orgbohrium.comresearchgate.net Nanocatalysts offer numerous advantages over traditional catalysts, including high catalytic activity, selectivity, and stability, often leading to higher yields and shorter reaction times. acs.orgbohrium.comnih.gov

The use of nanoparticles as catalysts bridges the gap between homogeneous and heterogeneous catalysis, providing a large surface area for reactants and enhancing reaction rates. acs.orgnih.gov For instance, iron oxide nanoparticles (FeONPs) have been successfully employed as a heterogeneous catalyst in the synthesis of thienyl chalcones, highlighting the potential of magnetic nanocatalysts for easy recovery and reuse. nih.gov Other examples include the use of ZnO nanoparticles and nanoporous catalysts, which facilitate the reaction under solvent-free conditions. bohrium.com The application of nanocatalysts like LDH/graphene composites has also been explored for the Claisen-Schmidt condensation, demonstrating improved catalytic properties compared to bare layered double hydroxides (LDH). mdpi.com

These advanced catalytic methods represent a significant step towards more sustainable and efficient chemical synthesis. bohrium.com

Solvent-Free and Benign Solvent Methodologies

In line with the principles of green chemistry, significant efforts have been directed towards developing solvent-free and benign solvent methodologies for the synthesis of pyrrole-chalcones. nih.govsaudijournals.com These methods aim to reduce or eliminate the use of hazardous organic solvents, thereby minimizing environmental pollution. saudijournals.comresearchgate.net

Solvent-free synthesis of chalcones can be achieved through methods like grinding and microwave irradiation. acs.orgnih.gov The grinding method, a type of mechanochemistry, involves the intimate mixing of reactants in the solid state, often with a catalyst, leading to the formation of the desired product with high efficiency. acs.org Microwave-assisted synthesis has also gained prominence as it often leads to dramatically reduced reaction times and improved yields compared to conventional heating methods. semanticscholar.org

The use of greener solvents is another important strategy. Polyethylene (B3416737) glycol (PEG-400) has been utilized as a recyclable reaction medium for the synthesis of pyrazole-based chalcones. healthcare-bulletin.co.uk Ultrasound-assisted synthesis in solvents like 1,4-dioxane has also been reported for the preparation of indole-based chalcone derivatives, offering good yields in short reaction times under mild conditions. researchgate.net These eco-friendly approaches not only reduce the environmental impact but can also offer practical advantages in terms of simplified work-up procedures and cost-effectiveness. researchgate.net

Derivatization Strategies and Molecular Hybridization of Chalcone-Pyrrole Scaffolds

The chalcone-pyrrole scaffold serves as a versatile platform for further chemical modifications, enabling the generation of a wide array of structurally diverse molecules with potentially enhanced biological activities. researchgate.netnih.gov

Post-Synthesis Modification for Structural Diversity

Post-synthesis modification of the chalcone-pyrrole core is a key strategy for creating libraries of related compounds. These modifications can involve reactions at various sites of the molecule, including the α,β-unsaturated ketone moiety, the pyrrole ring, or the phenyl rings. The inherent reactivity of the chalcone framework allows for a multitude of chemical transformations. ekb.eg For example, the enone system is susceptible to Michael addition reactions, allowing for the introduction of various nucleophiles. ekb.eg Furthermore, the aromatic rings can be functionalized through electrophilic substitution reactions to introduce a variety of substituents. This approach enables a systematic exploration of the structure-activity relationships of these compounds.

Conversion to Fused Heterocyclic Systems (e.g., Pyrazoles, Pyridines, Pyrimidines, Indoles, Isoxazolines)

The α,β-unsaturated ketone functionality in chalcones makes them excellent precursors for the synthesis of various fused heterocyclic systems through cyclization reactions. researchgate.neteurekaselect.comresearchgate.netnih.gov This strategy is widely employed to generate five- and six-membered heterocyclic rings, which are prevalent in many biologically active molecules. researchgate.net

Pyrazoles and Pyrazolines: Reaction of chalcones with hydrazine derivatives is a common method for the synthesis of pyrazolines, which can be subsequently oxidized to pyrazoles. eurekaselect.comnih.gov This transformation is a reliable and frequently used method in medicinal chemistry. eurekaselect.comnih.gov

Isoxazolines and Isoxazoles: Cyclization of chalcones with hydroxylamine hydrochloride in the presence of a base leads to the formation of isoxazoline derivatives. researchgate.netnih.govresearchgate.net

Pyrimidines: Condensation of chalcones with urea, thiourea, or guanidine hydrochloride under basic conditions yields pyrimidine derivatives. semanticscholar.orgnih.govresearchgate.netimpactfactor.org

Pyridines: Pyridine-based chalcones can be synthesized through the Claisen-Schmidt condensation of pyridine carbaldehydes with appropriate acetophenones. acs.orgorientjchem.orgnih.govmdpi.com These can then be used as building blocks for more complex heterocyclic systems.

Indoles: Indole-based chalcones can be prepared by the condensation of indole aldehydes with acetophenones. nih.govresearchgate.netacs.org These chalcones can then undergo further reactions to form more complex indole-containing heterocycles. acs.org

The following table summarizes the conversion of chalcones to various heterocyclic systems:

| Chalcone Reactant | Reagent | Resulting Heterocycle |

| 1-phenyl-3-(1H-pyrrol-2-yl)prop-2-en-1-one | Hydrazine Hydrate | Pyrazoline derivative |

| This compound | Hydroxylamine Hydrochloride | Isoxazoline derivative |

| This compound | Urea/Thiourea/Guanidine | Pyrimidine derivative |

Incorporation of Diverse Heteroaromatic Moieties

To expand the chemical space of pyrrole-chalcones, diverse heteroaromatic moieties can be incorporated into either the A-ring or B-ring of the chalcone scaffold. nih.govresearchgate.netnih.gov This molecular hybridization strategy aims to combine the structural features of different heterocyclic systems to create novel compounds with unique properties. nih.govresearchgate.net

A wide range of heteroaromatic aldehydes and ketones can be utilized in the Claisen-Schmidt condensation to introduce moieties such as furan (B31954), thiophene, pyridine, pyrimidine, indole, and quinoline. nih.govresearchgate.net The incorporation of these heteroaromatic rings can significantly influence the electronic and steric properties of the resulting chalcone, which in turn can affect its reactivity and biological activity. researchgate.net For instance, the synthesis of hybrid chalcones featuring a pyrazole moiety has been reported. healthcare-bulletin.co.ukorientjchem.org

N-Alkylation and Cycloaddition Reactions for Pyrrole Ring Functionalization

The pyrrole ring in the chalcone scaffold offers opportunities for further functionalization, particularly at the nitrogen atom. N-alkylation is a straightforward method to introduce various alkyl or aryl groups, which can alter the lipophilicity and steric bulk of the molecule.

Furthermore, the pyrrole ring can participate in cycloaddition reactions. The Van Leusen pyrrole synthesis, which involves the [3+2] cycloaddition of tosylmethyl isocyanide (TosMIC) with an activated alkene, is a powerful method for constructing the pyrrole ring itself. nih.govresearchgate.net In the context of chalcone-pyrrole scaffolds, cycloaddition reactions can be envisioned to further elaborate the heterocyclic core. For example, 1,3-dipolar cycloaddition reactions of chalcones with N-substituted α-amino acids have been used to synthesize polycyclic indoles. acs.org While specific examples of cycloaddition reactions directly on the pyrrole ring of a pre-formed chalcone are less common in the provided context, the principles of pyrrole chemistry suggest that such transformations are feasible and could lead to novel and complex molecular architectures. nih.gov

Structural Elucidation and Advanced Spectroscopic Characterization of 1 Phenyl 3 1h Pyrrol 2 Yl Prop 2 En 1 One

Vibrational Spectroscopy Analysis for Functional Group Identification

Vibrational spectroscopy provides valuable insights into the functional groups present within a molecule through the analysis of its vibrational modes.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the characteristic functional groups in 1-phenyl-3-(1H-pyrrol-2-yl)prop-2-en-1-one. The FT-IR spectrum of this compound displays several key absorption bands that confirm its structure. A significant band is observed in the region of 3237-3259 cm⁻¹, which is characteristic of the N-H stretching vibration of the pyrrole (B145914) ring. researchgate.net Another prominent feature is the strong absorption band corresponding to the C=O (carbonyl) stretching vibration, typically found in the range of 1646-1665 cm⁻¹. researchgate.netrsc.org This absorption is indicative of the α,β-unsaturated ketone moiety. Additionally, the spectrum reveals characteristic bands for C=C and C=N bonds in the range of 1570–1615 cm⁻¹.

Table 1: FT-IR Spectral Data for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| N-H Stretch | 3237 - 3259 | researchgate.net |

| C=O Stretch | 1646 - 1665 | researchgate.netrsc.org |

| C=N, C=C Stretch | 1570 - 1615 | mdpi.com |

Raman spectroscopy complements FT-IR by providing information on the vibrational modes of non-polar bonds, offering a more complete molecular fingerprint. While specific Raman data for this compound is not extensively detailed in the provided search results, the technique is valuable for confirming the presence of the C=C bonds in the propenone linker and the aromatic rings, which would exhibit strong Raman scattering.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Configuration

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the precise connectivity of atoms and the stereochemistry of this compound.

Proton (¹H) NMR spectroscopy provides detailed information about the chemical environment of each proton in the molecule. The ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) exhibits characteristic signals. researchgate.net A broad singlet for the pyrrole N-H proton is typically observed around 9.98 ppm. researchgate.net The vinyl protons of the propenone bridge appear as doublets, with the β-proton (Hβ) resonating downfield around 7.83 ppm and the α-proton (Hα) around 7.36 ppm. researchgate.net The large coupling constant (J) of approximately 15.6 Hz between these protons confirms the E (trans) configuration of the double bond. researchgate.net The protons of the phenyl and pyrrole rings appear as multiplets in the aromatic region of the spectrum, typically between 6.34 and 7.63 ppm. researchgate.net

Table 2: ¹H NMR Spectral Data for this compound in CDCl₃

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| NH (pyrrole) | 9.98 | s (broad) | - | researchgate.net |

| Hβ (vinyl) | 7.83 | d | 15.6 | researchgate.net |

| Phenyl (ortho) | 7.63 | m | 7.52 | researchgate.net |

| Phenyl (meta, para) | 7.40 | m | 7.27 | researchgate.net |

| Hα (vinyl) | 7.36 | d | 15.81 | researchgate.net |

| H5 (pyrrole) | 7.12 | s | - | researchgate.net |

| H3 (pyrrole) | 7.09 | s | - | researchgate.net |

| H4 (pyrrole) | 6.36 | s (broad) | - | researchgate.net |

Carbon (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. The ¹³C NMR spectrum of this compound in CDCl₃ shows a characteristic signal for the carbonyl carbon (C=O) at approximately 178.6 ppm. researchgate.net The β-carbon of the enone system (Cβ) resonates around 142.0 ppm, while the α-carbon (Cα) appears at about 129.8 ppm. researchgate.net The carbons of the phenyl and pyrrole rings are observed in the range of 110.6 to 134.7 ppm. researchgate.net

Table 3: ¹³C NMR Spectral Data for this compound in CDCl₃

| Carbon | Chemical Shift (δ, ppm) | Reference |

| C=O | 178.6 | researchgate.net |

| Cβ | 142.0 | researchgate.net |

| Phenyl | 134.7, 132.8, 128.6, 128.0 | researchgate.net |

| Cα | 129.8 | researchgate.net |

| Pyrrole | 125.1, 121.7, 116.1, 110.6 | researchgate.net |

Mass Spectrometry (MS) for Molecular Mass Determination

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. For this compound, Electrospray Ionization (ESI) mass spectrometry in positive scan mode typically shows a peak corresponding to the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 198.3, consistent with the molecular formula C₁₃H₁₁NO. researchgate.net High-resolution mass spectrometry (HRMS) can provide a more precise mass measurement, further confirming the elemental composition.

Table 4: Mass Spectrometry Data for this compound

| Ion | m/z | Method | Reference |

| [M+H]⁺ | 198.3 | ESI (+) | researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for investigating the electronic properties of molecules like this compound. This compound, belonging to the chalcone (B49325) family, possesses a conjugated system comprising a phenyl ring, a propenone linker (α,β-unsaturated ketone), and a pyrrole ring. This extensive conjugation is responsible for its characteristic UV-Vis absorption profile. acs.orglibretexts.org

The absorption of UV or visible light by the molecule induces the promotion of valence electrons from a lower energy ground state to a higher energy excited state. libretexts.orgtanta.edu.eg For organic molecules with conjugated systems and heteroatoms, the most significant electronic transitions are typically π→π* and n→π*. nih.govresearchgate.net

π→π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Due to the extensive π-system in this compound, which extends across the phenyl and pyrrole rings through the enone bridge, these transitions are highly probable and lead to strong absorption bands. acs.orgresearchgate.net The absorption band at lower wavelengths (higher energy) is often associated with localized π→π* transitions within the aromatic rings, while the band at higher wavelengths (lower energy) corresponds to the delocalized π→π* electronic transition across the entire conjugated system. acs.org The extended conjugation significantly lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), shifting the absorption maximum (λmax) to longer wavelengths (a bathochromic shift). libretexts.orgmdpi.com

n→π Transitions:* These transitions involve the excitation of an electron from a non-bonding (n) orbital, primarily from the lone pair of the carbonyl oxygen, to a π* antibonding orbital. nih.gov These transitions are typically weaker in intensity compared to π→π* transitions.

The UV-Vis spectrum of pyrrole-based chalcones is expected to exhibit two primary absorption bands, consistent with this electronic structure. acs.org The high-energy band typically appears in the 240–280 nm region, while the more informative, lower-energy band, often referred to as an intramolecular charge transfer (ICT) band, is observed at longer wavelengths, potentially in the 360–480 nm range. acs.org This ICT character arises from the potential for electron density to shift from the electron-rich pyrrole ring (donor) to the electron-accepting carbonyl group through the π-conjugated bridge upon photoexcitation. acs.orgmdpi.com

Crystallographic Analysis for Three-Dimensional Structural Determination

Crystallographic analysis provides definitive information about the precise three-dimensional arrangement of atoms and molecules in the solid state, offering insights into conformation, packing, and intermolecular interactions.

Single Crystal X-ray Diffraction (SCXRD) is the most powerful method for determining the absolute structure of a crystalline compound. units.it Analysis of a single crystal of (2E)-1-phenyl-3-(1H-pyrrol-2-yl)prop-2-en-1-one has provided detailed structural parameters. The compound, with the chemical formula C₁₃H₁₁NO, crystallizes in the monoclinic system. nih.govresearchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₁₁NO |

| Molecular Weight | 197.23 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.8822 (2) |

| b (Å) | 15.8289 (6) |

| c (Å) | 11.2335 (4) |

| β (°) | 101.408 (2) |

| Volume (ų) | 1024.11 (6) |

| Z | 4 |

Data sourced from crystallographic studies. nih.gov

X-ray Powder Diffraction (XRPD) is a crucial technique for the analysis of polycrystalline materials and is widely used in pharmaceutical sciences for characterizing bulk drug substances. units.it While SCXRD provides the structure from a perfect single crystal, XRPD analyzes a powder containing a large number of randomly oriented microcrystals. units.it

The primary application of XRPD is to generate a characteristic diffraction pattern that serves as a unique "fingerprint" for a specific crystalline solid. This pattern can be used to:

Confirm the identity and phase purity of a synthesized batch.

Identify different polymorphic forms of a compound.

Study crystalline-amorphous transformations.

Monitor phase transitions under varying conditions like temperature or humidity. units.it

For this compound, an XRPD pattern would be compared against a pattern calculated from the single-crystal data to verify that the bulk material consists of the same crystalline phase identified in the SCXRD study.

Hirshfeld surface analysis is a computational method used to visualize and quantify the various intermolecular interactions within a crystal lattice. nih.goviucr.org This analysis for this compound reveals the nature and significance of the non-covalent forces that govern its crystal packing. nih.gov

The crystal structure is primarily stabilized by N—H⋯O hydrogen bonds and C—H⋯π interactions. nih.govresearchgate.net The N—H group of the pyrrole ring acts as a hydrogen-bond donor to the carbonyl oxygen atom of an adjacent molecule, forming zigzag chains. nih.gov These chains are further linked by C—H⋯π interactions, creating a three-dimensional network. nih.govresearchgate.net Notably, no significant π–π stacking interactions are observed in the crystal structure. nih.gov

The two-dimensional fingerprint plots derived from the Hirshfeld surface quantify the contribution of different types of intermolecular contacts:

H⋯H contacts are the most significant, contributing 48.4% to the total Hirshfeld surface, which is typical for organic molecules. researchgate.net

C⋯H/H⋯C contacts account for 31.7% of the interactions, highlighting the importance of C—H⋯π forces in the crystal packing. researchgate.net

O⋯H/H⋯O contacts make up a smaller but crucial portion, representing the N—H⋯O hydrogen bonds. researchgate.net

Other minor contributions come from C⋯C (3.7%), N⋯H/H⋯N (3.1%), and O⋯C/C⋯O (1.8%) contacts. researchgate.net

The molecular conformation of this compound is non-planar. The relative orientation of the aromatic rings and the enone linker is precisely defined by dihedral and torsion angles determined from SCXRD data. nih.gov A dihedral angle, or torsion angle, is the angle between two intersecting planes and is defined by four connected atoms. saskoer.ca

In this molecule, the pyrrole ring is inclined to the phenyl ring at a dihedral angle of 44.94 (8)°. nih.govresearchgate.net This twisted conformation indicates a compromise between the electronic stabilization from extended conjugation (which favors planarity) and the minimization of steric hindrance between the rings. For comparison, the related isomer 3-phenyl-1-(pyrrol-2-yl)prop-2-en-1-one exhibits a more planar structure with an angle of 10.9 (1)° between the rings. researchgate.net

Specific torsion angles along the molecule's backbone further define its shape: nih.gov

| Atoms (A-B-C-D) | Angle (°) |

|---|---|

| C5—C6—C7—C8 | -156.04 (13) |

| C5—C6—C7—O1 | 22.6 (2) |

| C6—C7—C8—C9 | -163.76 (13) |

| O1—C7—C8—C9 | 17.6 (2) |

| C7—C8—C9—C10 | -172.34 (13) |

| C8—C9—C10—C11 | 173.37 (14) |

Data sourced from crystallographic studies. nih.gov

These values quantify the twists around the single bonds within the conjugated system, confirming the molecule's specific three-dimensional conformation in the solid state.

Computational Chemistry and Theoretical Investigations of 1 Phenyl 3 1h Pyrrol 2 Yl Prop 2 En 1 One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties from first principles. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecules due to its favorable balance of accuracy and computational cost. The theory is based on the principle that the energy of a molecule can be determined from its electron density.

For chalcone (B49325) derivatives, the B3LYP hybrid functional is one of the most commonly employed methods. B3LYP (Becke, 3-parameter, Lee–Yang–Parr) combines the accuracy of Hartree-Fock theory with the efficiency of density functional methods, providing reliable results for geometric, electronic, and vibrational properties of many organic systems.

The choice of a basis set is also critical. A basis set is a set of mathematical functions used to build the molecular orbitals. Pople-style basis sets, such as 6-31G or the more extensive 6-311++G(d,p), are frequently used. The latter includes diffuse functions (++) to better describe anions and lone pairs, and polarization functions (d,p) to allow for more flexibility in orbital shapes, which is essential for accurately modeling conjugated systems like 1-phenyl-3-(1H-pyrrol-2-yl)prop-2-en-1-one.

Geometric optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. This theoretical structure can then be compared with experimental data, typically obtained from single-crystal X-ray diffraction.

For this compound, experimental crystal structure data reveals an E configuration around the C=C double bond. However, different studies have reported distinct conformations regarding the planarity of the molecule. A 2007 study reported the molecule to be nearly flat, with a dihedral angle of just 10.9(1)° between the pyrrole (B145914) and phenyl rings researchgate.net. In contrast, a more recent 2023 study found a significantly more twisted conformation, with the pyrrole ring inclined to the phenyl ring by 44.94(8)° nih.gov. This discrepancy suggests that the molecule may possess conformational flexibility, and its solid-state structure could be influenced by crystal packing forces.

Computational geometric optimization can explore the potential energy surface to identify stable conformers and the energetic barriers between them, providing insight into this observed structural diversity. A comparison of key geometric parameters from the two reported crystal structures is provided below.

| Parameter | 2023 Crystal Structure nih.gov | 2007 Crystal Structure researchgate.net |

| Dihedral Angles (°) | ||

| Phenyl Ring to Pyrrole Ring | 44.94 (8) | 10.9 (1) |

| C5—C6—C7—C8 | -156.04 (13) | - |

| C6—C7—C8—C9 | -163.76 (13) | - |

| Bond Lengths (Å) | ||

| C=C (propenone) | 1.339 | Not specified |

| C=O (propenone) | 1.242 | Not specified |

Note: Atom numbering may differ between studies. The data reflects the values as reported in the respective publications.

Vibrational frequency calculations are performed on the optimized molecular geometry to predict the infrared (IR) and Raman spectra of a molecule. Each calculated frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or twisting of bonds.

Theoretically calculated vibrational frequencies are typically higher than experimental values due to the calculation being based on a harmonic oscillator model and being performed on a single molecule in the gas phase, whereas experiments are often conducted on solid samples. To improve the correlation with experimental data, the calculated frequencies are often multiplied by a scaling factor (typically around 0.96 for B3LYP calculations).

A comparison between the scaled theoretical frequencies and experimental FT-IR and FT-Raman data allows for a detailed and accurate assignment of the observed spectral bands to specific molecular motions. This analysis confirms the presence of key functional groups and provides a vibrational fingerprint of the molecule's structure.

Electronic Structure and Reactivity Descriptors

Beyond molecular geometry, computational chemistry can quantify the electronic characteristics of a molecule, which are crucial for understanding its reactivity and potential applications.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

HOMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons.

LUMO: The LUMO is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical descriptor of molecular stability and reactivity. A small energy gap implies that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. In conjugated systems like chalcones, the HOMO is typically a π orbital distributed across the molecule, while the LUMO is a corresponding π* orbital. Analysis of the spatial distribution of these orbitals reveals the most likely sites for electrophilic and nucleophilic attack.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex molecular orbitals into a more intuitive representation of localized bonds, lone pairs, and anti-bonding orbitals.

This method is particularly useful for studying delocalization and intramolecular charge transfer (ICT) interactions. By examining the interactions between filled (donor) NBOs and empty (acceptor) NBOs, it is possible to quantify the stabilization energy associated with these electronic delocalizations. For this compound, NBO analysis would quantify the π-conjugation across the entire molecule, from the phenyl ring, through the propenone bridge, to the pyrrole ring. The stabilization energy (E(2)) associated with interactions like π(C=C) → π(C=O) or π(pyrrole) → π(C=C) provides quantitative insight into the charge transfer that contributes to the molecule's electronic properties and stability.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule, thereby predicting its reactive behavior. nih.govresearchgate.net The MEP surface provides a map of electrostatic potential, where different colors represent varying charge densities. Typically, red areas indicate regions of negative potential, which are rich in electrons and susceptible to electrophilic attack, while blue areas denote regions of positive potential, which are electron-deficient and prone to nucleophilic attack. researchgate.netacs.org Green regions represent neutral or zero potential areas. acs.org

Global and Local Reactivity Descriptors

Global and local reactivity descriptors, derived from Density Functional Theory (DFT), provide quantitative measures of a molecule's stability and reactivity. acs.orgacs.org These parameters are essential for predicting how a molecule will behave in a chemical reaction. Key global descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap (ΔE), chemical hardness (η), chemical softness (S), electronegativity (χ), and the global electrophilicity index (ω). acs.orgresearchgate.net

HOMO and LUMO: The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons.

HOMO-LUMO Energy Gap (ΔE): A small energy gap signifies high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

Chemical Hardness (η) and Softness (S): Hardness is a measure of resistance to change in electron distribution. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft." researchgate.net

Electrophilicity Index (ω): This descriptor measures the stabilization in energy when the system acquires an additional electronic charge from the environment. acs.org

Table 1: Illustrative Global Reactivity Descriptors for Related Chalcone Structures

| Compound Type | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |

|---|---|---|---|---|

| Piperidinyl Chalcone 1 | -5.29 | -1.80 | 3.49 | acs.org |

| Pyrrolidinyl Chalcone 1 | -5.09 | -1.66 | 3.43 | acs.org |

| Piperidinyl Chalcone 2 | -5.36 | -2.09 | 3.27 | acs.org |

| Pyrrolidinyl Chalcone 2 | -5.19 | -1.98 | 3.21 | acs.org |

This table presents data for analogous compounds to illustrate typical values. The exact values for this compound would require specific calculation.

Molecular Docking Simulations and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. nih.gov This method is widely used to predict the binding affinity and interaction patterns, offering insights into the molecule's potential biological activity. For this compound and related pyrrolyl chalcones, docking studies have been performed against various biomolecular targets to explore potential anti-inflammatory, antimicrobial, and anticancer activities. onlinescientificresearch.comnih.govnih.gov

Investigation of Binding Modes and Affinities with Biomolecular Targets

Docking simulations calculate a scoring function, often expressed as binding energy (in kcal/mol), which estimates the binding affinity between the ligand and the target protein. A lower binding energy value indicates a more stable protein-ligand complex and a higher predicted affinity.

Studies on pyrrolyl chalcones have identified several potential protein targets. For instance, in the context of antimicrobial activity, a hydroxylated pyrrolyl chalcone was docked against penicillin-binding protein 2a (PBP2a), a key enzyme in methicillin-resistant Staphylococcus aureus (MRSA), showing a strong binding affinity. nih.gov For anti-inflammatory applications, chalcone derivatives have been docked into the active site of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory pathway. nih.govonlinescientificresearch.comresearchgate.net Furthermore, various pyrrole-based compounds have been evaluated in silico as inhibitors of protein kinases, which are critical targets in cancer therapy. nih.govresearchgate.net

Table 2: Representative Binding Affinities of Related Chalcones with Biological Targets

| Compound/Derivative | Target Protein | PDB ID | Binding Affinity (kcal/mol) | Potential Activity | Source |

|---|---|---|---|---|---|

| Hydroxylated Pyrrolyl-Chalcone | Penicillin-Binding Protein 2a (PBP2a) | 6Q9N | -7.0 | Anti-MRSA | nih.gov |

| Aryl-piperazine Chalcone | Cyclooxygenase-2 (COX-2) | 4PH9 | -17.4 | Anti-inflammatory | nih.gov |

| Substituted Chalcone | Cyclooxygenase-2 (COX-2) | 3LN1 | > -8.1 (score) | Anti-inflammatory | onlinescientificresearch.comresearchgate.net |

This table showcases results from closely related molecules to demonstrate the potential binding affinities of the chalcone scaffold.

Prediction of Ligand-Protein Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions, Electrostatic Interactions)

The stability of a ligand within a protein's binding pocket is determined by a network of non-covalent interactions. For this compound, the key functional groups for interaction are the carbonyl group (C=O) and the pyrrole N-H group.

Hydrogen Bonding: The carbonyl oxygen is a potent hydrogen bond acceptor, while the pyrrole N-H group can act as a hydrogen bond donor. This is supported by crystallographic data showing that the molecule forms dimers in its solid state through N-H···O hydrogen bonds. nih.gov These groups can form crucial hydrogen bonds with amino acid residues (e.g., serine, threonine, or backbone amides) in a protein's active site.

Hydrophobic Interactions: The phenyl and pyrrole rings are aromatic and hydrophobic, allowing them to form favorable van der Waals and π-π stacking interactions with nonpolar amino acid residues such as phenylalanine, tyrosine, tryptophan, and leucine.

Electrostatic Interactions: The charge distribution across the molecule, as described by MEP analysis, also guides electrostatic interactions with charged or polar residues in the binding pocket.

Docking studies of a related pyrrolyl chalcone against PBP2a suggested that its inhibitory activity was significantly influenced by the ability to form strong hydrogen bonds with key amino acid residues. nih.gov

In Silico Evaluation of Potential Biological Mechanisms

By identifying high-affinity interactions with specific proteins, molecular docking provides hypotheses for the biological mechanisms of action.

Potential Anti-inflammatory Mechanism: Docking studies on chalcones suggest they can bind to and inhibit the COX-2 enzyme. nih.govonlinescientificresearch.com COX-2 is a key enzyme in the synthesis of prostaglandins, which are mediators of inflammation. By blocking the active site of COX-2, this compound could potentially exert an anti-inflammatory effect.

Potential Antimicrobial Mechanism: The demonstrated binding of a related pyrrolyl chalcone to PBP2a suggests a plausible mechanism for anti-MRSA activity. nih.gov Inhibition of PBP2a disrupts the synthesis of the bacterial cell wall, leading to bacterial death. This makes PBP2a a viable target for this class of compounds.

Potential Anticancer Mechanism: Many pyrrole-containing compounds have been investigated as protein kinase inhibitors. nih.govnih.govresearchgate.net Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. By binding to the ATP-binding site of kinases like EGFR or CDK2, this chalcone could potentially disrupt cancer cell proliferation and survival.

Structure-Activity Relationship (SAR) Studies via Computational Modeling

Structure-Activity Relationship (SAR) studies aim to understand how chemical structure correlates with biological activity. Computational SAR modeling uses data from a series of related compounds to predict the activity of new analogues and guide the design of more potent and selective molecules. nih.gov

For pyrrolyl chalcones, computational and experimental SAR studies have yielded several key insights:

Role of Ring Substituents: Studies on a series of pyrrolyl chalcones revealed that the presence and position of substituents on the phenyl ring are critical for activity. For example, the addition of a hydroxyl group was found to significantly improve anti-MRSA activity, an effect attributed to its ability to form strong hydrogen bonds within the target's active site. nih.gov

Importance of the α,β-Unsaturated Ketone: The enone linker connecting the two rings is a characteristic feature of chalcones and is often crucial for their biological activity, acting as a Michael acceptor.

Aromatic System Modifications: SAR studies on other chalcone series have shown that replacing the phenyl ring with other aromatic systems, such as a naphthyl group, can enhance anticancer activity. researchgate.net Similarly, the introduction of electron-withdrawing groups like halogens can also modulate activity. nih.govresearchgate.net

These computational SAR findings suggest that the biological profile of this compound could be rationally modified. For instance, introducing hydrogen-bonding groups (e.g., -OH, -NH2) to the phenyl ring or altering the electronic properties of the rings through substitution could be explored to enhance its binding affinity for specific biological targets. nih.govnih.gov

Influence of Substituents on Electronic and Lipophilic Properties

The electronic and lipophilic characteristics of this compound are pivotal to its interaction with biological targets. The introduction of various substituent groups on both the phenyl and pyrrole rings can significantly modulate these properties. Theoretical studies, often employing Density Functional Theory (DFT), are instrumental in predicting these changes.

The electronic properties of chalcones are largely dictated by the nature of their substituents. Electron-donating groups (EDGs), such as methoxy (-OCH3) or amino (-NH2), tend to increase the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule more susceptible to oxidation. Conversely, electron-withdrawing groups (EWGs), like nitro (-NO2) or cyano (-CN), lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), enhancing the molecule's electron-accepting capabilities. The energy gap between the HOMO and LUMO is a critical parameter, as a smaller gap often correlates with higher chemical reactivity. For instance, studies on various chalcone derivatives have shown that substituents can significantly alter this energy gap, thereby influencing their biological activities. cumhuriyet.edu.tr

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a crucial determinant of a molecule's ability to cross cell membranes. The addition of non-polar, hydrophobic substituents, such as alkyl or halogen groups, generally increases the logP value. In contrast, polar groups that can participate in hydrogen bonding, like hydroxyl (-OH) or carboxyl (-COOH) groups, tend to decrease lipophilicity. Computational methods allow for the in silico estimation of logP values, which is a valuable tool in drug design for optimizing pharmacokinetic properties.

Below is an interactive data table illustrating the predicted influence of various substituents on the electronic and lipophilic properties of this compound.

| Substituent (Position on Phenyl Ring) | Substituent Type | Predicted Effect on HOMO-LUMO Gap | Predicted Effect on Lipophilicity (logP) |

|---|---|---|---|

| -H (Unsubstituted) | Neutral | Reference | Reference |

| -OCH3 (para) | Electron-Donating | Decrease | Slight Increase |

| -NO2 (para) | Electron-Withdrawing | Decrease | Slight Decrease |

| -Cl (para) | Electron-Withdrawing (Inductive), Weakly Donating (Resonance) | Slight Decrease | Increase |

| -CH3 (para) | Electron-Donating | Slight Decrease | Increase |

| -OH (para) | Electron-Donating | Decrease | Decrease |

Correlation of Molecular Descriptors with Biological Potency

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design, aiming to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For chalcones, including this compound, QSAR models are developed using a variety of molecular descriptors. nih.gov These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological parameters.

Electronic descriptors, such as the energies of the HOMO and LUMO, dipole moment, and atomic charges, are frequently employed in QSAR models for chalcones. nih.gov For example, a lower LUMO energy might correlate with increased activity if the biological mechanism involves electron capture. The distribution of charges on the molecule can also be critical for its interaction with a biological target. researchgate.net

A typical QSAR study on a series of chalcone derivatives might reveal that a combination of electronic and hydrophobic descriptors yields a statistically significant model for predicting a specific biological activity, such as antimicrobial or anticancer effects. researchgate.netbirmingham.ac.uk These models can then be used to predict the potency of novel, unsynthesized derivatives, thereby prioritizing synthetic efforts. For instance, a QSAR model for a set of chalcones showed that a combination of topological, electrostatic, and quantum chemical descriptors resulted in a highly predictive model for their antimitotic and antiproliferative activities. nih.gov The model indicated that descriptors related to charge and the HOMO energy were crucial for high activity. nih.gov

The following interactive data table summarizes some common molecular descriptors and their general correlation with the biological potency of chalcone derivatives.

| Molecular Descriptor | Descriptor Type | General Correlation with Biological Potency |

|---|---|---|

| HOMO Energy | Electronic | Higher values may correlate with increased antioxidant activity. |

| LUMO Energy | Electronic | Lower values can be associated with higher reactivity and potency in certain contexts. |

| HOMO-LUMO Gap | Electronic | A smaller gap often implies higher reactivity, which can correlate with increased biological activity. |

| Dipole Moment | Electronic | Can influence solubility and binding to polar targets. |

| LogP | Hydrophobic | An optimal value is often required for good cell permeability and target interaction. |

| Molecular Weight | Steric/Topological | Can influence bioavailability and binding affinity. |

| Topological Polar Surface Area (TPSA) | Topological | Affects cell permeability; lower values generally lead to better absorption. |

Mechanistic Investigations of Biological Interactions of Pyrrole Chalcone Compounds

Antioxidant Mechanisms and Singlet Oxygen Quenching Kinetics

The antioxidant capacity of 1-phenyl-3-(1H-pyrrol-2-yl)prop-2-en-1-one is attributed to its ability to neutralize reactive oxygen species (ROS) through distinct chemical pathways.

One of the primary antioxidant mechanisms for this pyrrole-chalcone is the quenching of singlet oxygen (¹O₂), a high-energy, electronically excited state of molecular oxygen that can inflict significant damage to biological molecules. Research has demonstrated that (E)-1-(pyrrole-2-yl)-3-(aryl)-2-(propen-1-one) derivatives are efficient quenchers of singlet oxygen.

The total singlet oxygen quenching rate constant (kQ) for this compound has been measured spectrophotometrically. The compound, featuring an unsubstituted phenyl group as the aryl substituent, was identified as the most effective quencher among a series of related derivatives. Its quenching rate constant is comparable to that of well-known antioxidants like flavonoids, indicating its potential significance in mitigating oxidative stress in biological systems.

| Compound | Quenching Rate Constant (kQ) (M⁻¹ s⁻¹) | Method | Solvent | Temperature |

|---|---|---|---|---|

| This compound | 5.71 (±0.21) × 10⁷ | Stern–Volmer Model | Ethanol | 25 °C |

The antioxidant action of chalcones, including this compound, is also governed by charge transfer mechanisms. The core structure of chalcones, an α,β-unsaturated carbonyl system linking two aromatic rings, possesses a delocalized π-electron system that facilitates electron donation to neutralize free radicals. biointerfaceresearch.com Theoretical investigations using Density Functional Theory (DFT) on various chalcone (B49325) derivatives have elucidated several potential antioxidant pathways involving electron transfer. nih.gov

Key mechanisms include:

Single Electron Transfer followed by Proton Transfer (SET-PT): In this pathway, the chalcone molecule first donates an electron to a radical species, forming a radical cation. This is followed by the transfer of a proton to neutralize the species.

Sequential Proton Loss Electron Transfer (SPLET): This mechanism is particularly relevant in polar solvents. The antioxidant molecule first deprotonates to form an anion, which then transfers an electron to the radical.

Computational studies analyze quantum chemical parameters such as Frontier Molecular Orbital (FMO) energies (HOMO and LUMO) to predict this behavior. dergipark.org.tr A lower LUMO (Lowest Unoccupied Molecular Orbital) energy suggests the molecule can more readily accept an electron, while a higher HOMO (Highest Occupied Molecular Orbital) energy indicates a greater ability to donate an electron, a key feature for radical scavenging. dergipark.org.tr The delocalized electron density across the pyrrole (B145914) and phenyl rings of this compound is believed to stabilize the resulting species after electron donation, making the charge transfer process thermodynamically favorable. biointerfaceresearch.com

Anti-inflammatory Pathway Modulation

The anti-inflammatory properties of this compound, also referred to in literature as (E)-3-phenyl-1-(2-pyrrolyl)-2-propenone (PPP), have been investigated in cellular models. Studies using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells have shown that this compound effectively inhibits inflammatory responses. The mechanism involves the targeted inhibition of key kinases in inflammatory signaling cascades.

Research demonstrates that the compound dampens the upstream signaling cascade that leads to the activation of critical transcription factors like NF-κB and AP-1. Specifically, it has been shown to inhibit the kinase activities of Src, spleen tyrosine kinase (Syk), and TGF-β-activated kinase 1 (TAK1). The inhibition of these kinases prevents the subsequent activation of downstream pathways responsible for the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS) and tumor necrosis factor-alpha (TNF-α).

| Molecular Target | Effect of Compound | Downstream Consequence |

|---|---|---|

| Src | Inhibition of kinase activity | Suppression of NF-κB and AP-1 activation |

| Syk | Inhibition of kinase activity | Suppression of NF-κB and AP-1 activation |

| TAK1 | Inhibition of kinase activity | Suppression of NF-κB and AP-1 activation |

| NF-κB | Inhibition of activation | Reduced expression of iNOS and TNF-α |

| AP-1 | Inhibition of activation | Reduced expression of pro-inflammatory genes |

Inhibition of NF-κB Signaling Cascade

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses. Certain pyrrole-chalcone derivatives have demonstrated the ability to inhibit this cascade. For instance, the compound (E)-3-phenyl-1-(2-pyrrolyl)-2-propenone (PPP), an isomer of the subject compound, has been shown to suppress NF-κB activation. researchgate.net Studies using lipopolysaccharide (LPS)-stimulated macrophage-like RAW264.7 cells revealed that PPP significantly inhibited the nuclear levels of p50, a subunit of the NF-κB complex. researchgate.net

Further investigation into the upstream signaling events showed that another derivative, (E)-3-(3-methoxyphenyl)-1-(2-pyrrolyl)-2-propenone (MPP), also reduced the transcriptional activation of NF-κB. nih.gov This was confirmed through luciferase reporter gene assays and immunoblotting analysis of nuclear protein fractions. nih.gov The inhibitory action on NF-κB is crucial as this pathway controls the expression of numerous pro-inflammatory genes. The suppression of NF-κB-mediated luciferase activity was observed to be dose-dependent, indicating a direct or indirect interaction with components of this signaling pathway. researchgate.net

Modulation of Kinase Activities (e.g., Syk, Src, TAK1)

The anti-inflammatory effects of pyrrole-chalcone compounds are also linked to their ability to modulate the activity of various protein kinases that act upstream of NF-κB. Key kinases such as Spleen tyrosine kinase (Syk), Src family kinases (Src), and Transforming growth factor-β-activated kinase 1 (TAK1) are pivotal in initiating the inflammatory signaling cascade.

Research has demonstrated that the compound PPP inhibits the activities of Syk, Src, and TAK1 that are induced by LPS or by the overexpression of these genes. researchgate.net Similarly, the derivative MPP was found to block the activation of a series of upstream signals for NF-κB activation, including Src and Syk. nih.gov The ability of MPP to suppress the autophosphorylation of overexpressed Src and Syk in HEK293 cells further validates its inhibitory effect on these kinases. nih.gov This modulation of kinase activity prevents the subsequent phosphorylation events that are necessary for the activation of downstream targets like NF-κB.

| Compound | Target Kinase | Effect | Cell Line |

| (E)-3-phenyl-1-(2-pyrrolyl)-2-propenone (PPP) | Syk, Src, TAK1 | Inhibition of activity | RAW264.7, HEK293 |

| (E)-3-(3-methoxyphenyl)-1-(2-pyrrolyl)-2-propenone (MPP) | Src, Syk | Suppression of autophosphorylation | HEK293 |

Suppression of Inflammatory Mediators (e.g., Nitric Oxide)

A direct consequence of inhibiting the NF-κB and kinase signaling pathways is the reduced production of inflammatory mediators. Nitric oxide (NO), produced by inducible nitric oxide synthase (iNOS), is a key molecule in the inflammatory process.

Studies have shown that pyrrole-chalcone derivatives are effective suppressors of NO production. The compound PPP was reported to strongly inhibit NO release in LPS-treated RAW264.7 cells in a dose-dependent manner. researchgate.net This was accompanied by a reduction in the mRNA expression of iNOS. researchgate.net The related compound MPP also demonstrated the ability to reduce the production of NO in the same cell line without causing cytotoxicity. nih.gov This suppression of inflammatory mediators highlights the potential of these compounds to mitigate inflammatory responses at a functional level.

| Compound | Inflammatory Mediator | Effect | Cell Line |

| (E)-3-phenyl-1-(2-pyrrolyl)-2-propenone (PPP) | Nitric Oxide (NO) | Strong, dose-dependent inhibition of release | RAW264.7 |

| (E)-3-(3-methoxyphenyl)-1-(2-pyrrolyl)-2-propenone (MPP) | Nitric Oxide (NO) | Reduction in production | RAW264.7 |

Anticancer Mechanisms and Cellular Pathway Interference

In addition to their anti-inflammatory properties, pyrrole-containing compounds have been investigated for their potential as anticancer agents. The mechanisms involve targeting epigenetic regulators, inducing programmed cell death, and halting cell proliferation.

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are enzymes that play a crucial role in the epigenetic regulation of gene expression and are often dysregulated in cancer. nih.govnih.gov The development of HDAC inhibitors is a significant strategy in cancer therapy. Phenylpyrrole-based derivatives have been identified as a novel class of HDAC inhibitors. nih.govresearchgate.net

While direct studies on this compound as an HDAC inhibitor are limited, related structures have shown promising activity. A series of novel phenylpyrrole-based derivatives were developed to rationally modulate HDAC1/6 isoform selectivity. nih.gov These compounds demonstrated in vitro activity on HDAC1 and HDAC6 isoforms and affected the acetylation levels of histone H3 and α-tubulin. nih.gov Molecular docking studies of other pyrrole derivatives have highlighted key interactions, such as hydrogen bonding with residues like Phe198 of the HDAC1 enzyme, emphasizing the importance of the pyrrole cap group for inhibitory activity. nih.gov

| Compound Class | Target Enzyme | Effect |

| Phenylpyrrole-based derivatives | HDAC1, HDAC6 | In vitro inhibitory activity |

| N-linked 2-acetylpyrrole (B92022) derivatives | HDAC1 | Enhanced acetylation of histone H3 |

Induction of Apoptotic Pathways

Apoptosis, or programmed cell death, is a vital process for removing damaged or cancerous cells. Many anticancer agents function by inducing apoptosis in tumor cells. Pyrrole derivatives have been shown to trigger this process. For example, a novel HDAC inhibitor containing an N-linked 2-acetylpyrrole cap was found to remarkably induce apoptosis in RPMI-8226 cancer cells. nih.gov This was confirmed by Annexin V-FTIC/propidium iodide (PI) staining. nih.gov Another synthetic benzothiazole derivative containing a pyrazole ring, structurally distinct but functionally relevant, was also shown to induce cell apoptosis mediated by the accumulation of reactive oxygen species (ROS). nih.gov

Interference with Cell Proliferation

A fundamental characteristic of cancer is uncontrolled cell proliferation. Compounds that can interfere with this process are valuable as potential anticancer agents. Several pyrrole-chalcone derivatives have exhibited significant antiproliferative activity against various cancer cell lines.

For instance, the compound (2E)‐3‐(1H‐pyrrol‐2‐yl)‐1‐{4‐[3‐(trifluoromethyl)‐1H‐pyrazol‐1‐yl]phenyl}prop‐2‐en‐1‐one, a derivative of the subject compound, displayed significant antiproliferative activity against renal cancer cell lines. researchgate.net Other 3-aroyl-1-arylpyrrole derivatives have also been synthesized and shown to be potent inhibitors of cancer cell growth, with some compounds yielding IC50 values in the nanomolar range against MCF-7 breast cancer cells. nih.gov

| Compound | Cancer Cell Line | Antiproliferative Activity (IC50 / GI50) |

| (2E)‐3‐(1H‐pyrrol‐2‐yl)‐1‐{4‐[3‐(trifluoromethyl)‐1H‐pyrazol‐1‐yl]phenyl}prop‐2‐en‐1‐one (5a) | Leukemia (RPMI-8226) | GI50: 0.27 µM |

| (2E)‐1‐{3‐methyl‐4‐[3‐(trifluoromethyl)‐1H‐pyrazol‐1‐yl]phenyl}‐3‐(1H‐pyrrol‐2‐yl)prop‐2‐en‐1‐one (5c) | Leukemia (RPMI-8226) | GI50: 0.30 µM |

| 3-Aroyl-1-arylpyrrole derivative (30) | Breast Cancer (MCF-7) | IC50: 16 nM |

| 3-Aroyl-1-arylpyrrole derivative (28) | Breast Cancer (MCF-7) | IC50: 60 nM |

Neuropharmacological Interactions and Central Nervous System Pathway Modulation

The intersection of the pyrrole nucleus and the chalcone scaffold in compounds such as this compound presents a compelling area for neuropharmacological investigation. While direct studies on this specific molecule are not extensively detailed in the current body of literature, the broader classes of pyrrole-containing compounds and chalcone derivatives have been evaluated for their interactions with various components of the central nervous system (CNS). Chalcones are recognized as a versatile scaffold for agents targeting the CNS, with activities including antidepressant and anxiolytic effects. researchgate.netresearcher.life The incorporation of heterocyclic moieties like pyrrole is a common strategy in medicinal chemistry to modulate the biological activity of a lead compound.

Receptor Binding Profile Analysis (e.g., 5-HT1A, μ-opioid, GABAA)

The interaction of pyrrole-chalcone compounds with key CNS receptors is a primary focus of mechanistic studies. The analysis of binding affinities to receptors such as serotonin (5-HT1A), μ-opioid, and γ-aminobutyric acid type A (GABAA) can elucidate the potential therapeutic applications of these molecules.

GABAA Receptor Interactions

The GABAA receptor, a ligand-gated ion channel, is the principal mediator of fast inhibitory neurotransmission in the CNS and a crucial target for anxiolytic, sedative, and anticonvulsant drugs. nih.gov The chalcone framework is known to interact with GABAA receptors. researchgate.netresearcher.life Certain pyrrole derivatives have also been investigated as modulators of this receptor. For instance, a series of pyrroloindolines were synthesized and shown to act as positive allosteric modulators (PAMs) of the α1β2γ2 GABAA receptor. nih.gov This suggests that the pyrrole-chalcone scaffold may possess the structural requirements for GABAA receptor modulation. The interaction is often allosteric, meaning the compounds bind to a site on the receptor distinct from the GABA binding site, thereby enhancing the effect of GABA. nih.gov

Serotonin 5-HT1A and μ-Opioid Receptor Profile

Currently, there is limited specific data detailing the binding of pyrrole-chalcone compounds to the serotonin 5-HT1A or μ-opioid receptors. The 5-HT1A receptor is implicated in the modulation of mood and anxiety, making it a significant target for antidepressant and anxiolytic therapies. researchgate.netnih.gov Similarly, the μ-opioid receptor is the primary target for opioid analgesics. frontiersin.orgnih.gov While various heterocyclic structures have been incorporated into ligands targeting these receptors, dedicated studies on the pyrrole-chalcone class are not prominent in the available literature. bath.ac.uk The functional activity of any compound at these receptors would be highly dependent on the specific substitutions on both the phenyl and pyrrole rings, which would influence the molecule's electronic and steric properties, and thus its ability to fit into the respective receptor binding pockets.

| Compound Class | Receptor Target | Interaction Type | Observed/Potential Effects |

|---|---|---|---|

| Chalcone Derivatives | GABAA | Allosteric Modulation | Anxiolytic, Anticonvulsant |

| Pyrroloindolines (Pyrrole-based) | GABAA | Positive Allosteric Modulation | Potentiation of GABAergic currents |

| Pyrrole-Chalcones | 5-HT1A | Undetermined | Potential for anxiolytic/antidepressant activity (Hypothetical) |

| Pyrrole-Chalcones | μ-Opioid | Undetermined | Potential for analgesic activity (Hypothetical) |

Modulation of Neurotransmitter Systems and Signaling Pathways

Beyond direct receptor binding, pyrrole-chalcone compounds can influence CNS activity by modulating the enzymes that regulate neurotransmitter levels and their associated signaling pathways.

Inhibition of Cholinesterases and Monoamine Oxidases

A significant mechanism for modulating neurotransmitter systems is the inhibition of key enzymes. Chalcone derivatives have been extensively studied as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. nih.gov Inhibition of these enzymes increases acetylcholine levels in the synaptic cleft, a strategy used in the treatment of Alzheimer's disease. nih.govnih.gov

Furthermore, both chalcones and pyrrole-containing structures have been identified as inhibitors of monoamine oxidase (MAO), particularly the MAO-B isoform. researchgate.netnih.gov MAO-B is a crucial enzyme in the degradation of dopamine. Its inhibition leads to elevated dopamine levels in the brain, which is a therapeutic approach for Parkinson's disease. The α,β-unsaturated ketone moiety of the chalcone scaffold is considered important for this inhibitory activity. researchgate.net

Impact on Signaling Pathways

The activation of G-protein coupled receptors (GPCRs), such as the μ-opioid receptor, initiates a cascade of intracellular events. nih.gov This typically involves the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and modulation of ion channel activity, which collectively lead to a decrease in neuronal excitability and neurotransmitter release. nih.gov While direct evidence for pyrrole-chalcone interaction with these pathways is sparse, the known pharmacology of the parent scaffolds suggests this as a plausible area for future investigation.

| Compound Class | Molecular Target/Pathway | Mechanism of Action | Potential CNS Effect |

|---|---|---|---|

| Chalcone Derivatives | Acetylcholinesterase (AChE) | Enzyme Inhibition | Cognitive Enhancement |

| Chalcone Derivatives | Monoamine Oxidase B (MAO-B) | Enzyme Inhibition | Neuroprotection, Antidepressant |

| Pyrrole Derivatives | Monoamine Oxidase B (MAO-B) | Enzyme Inhibition | Neuroprotection |

| Pyrrole-Chalcones | GABAergic Neurotransmission | GABAA Receptor Modulation | Anxiolytic, Sedative |

Biosynthetic Context and Natural Occurrence Relevant to Chalcone Pyrrole Scaffolds

Overview of Chalcone (B49325) Biosynthesis in Plants (Phenylpropanoid and Flavonoid Pathways)

Chalcones are foundational molecules in the biosynthesis of flavonoids, a large class of plant secondary metabolites. nih.govfrontiersin.org Their synthesis is a well-orchestrated process that begins with the general phenylpropanoid pathway. nih.govresearchgate.net This pathway converts the aromatic amino acid L-phenylalanine, itself a product of the shikimate pathway, into p-coumaroyl-CoA in a series of three enzymatic steps. nih.govbiotech-asia.org

The key steps in the general phenylpropanoid pathway leading to the chalcone precursor are:

Phenylalanine ammonia-lyase (PAL) catalyzes the deamination of phenylalanine to produce trans-cinnamic acid. nih.gov

Cinnamic acid 4-hydroxylase (C4H) then hydroxylates trans-cinnamic acid to yield p-coumaric acid. nih.gov

4-coumarate:CoA ligase (4CL) activates p-coumaric acid by ligating it to Coenzyme A, forming the crucial precursor molecule, p-coumaroyl-CoA. nih.govnih.gov

This activated molecule, p-coumaroyl-CoA, serves as the entry point into the flavonoid biosynthetic pathway. nih.gov Here, the first committed step is the formation of the characteristic C6-C3-C6 chalcone backbone. nih.gov This is achieved through the action of the enzyme chalcone synthase (CHS), which catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA. nih.govmdpi.com The result of this reaction is the formation of a tetrahydroxychalcone, commonly known as naringenin (B18129) chalcone, which is the parent structure for a vast array of flavonoids. nih.govbiotech-asia.org

Enzymatic Regulation of Chalcone Biosynthesis (Chalcone Synthase (CHS) and Chalcone Isomerase (CHI))

The biosynthesis of flavonoids is tightly regulated by key enzymes that control the flow of precursors through the pathway. Chalcone synthase (CHS) and chalcone isomerase (CHI) are two of the most critical enzymes in this process, governing the formation and subsequent transformation of the chalcone scaffold.

Chalcone Synthase (CHS) is a type III polyketide synthase and is considered the gatekeeper enzyme for flavonoid biosynthesis. mdpi.comwikipedia.org It controls the first committed step, channeling carbon flux from the general phenylpropanoid pathway into the production of flavonoids. researchgate.net CHS functions as a homodimer, with each monomer containing an active site that catalyzes a series of decarboxylation, condensation, and cyclization reactions. nih.gov The enzyme facilitates the sequential condensation of three acetate (B1210297) units from malonyl-CoA with the starter molecule p-coumaroyl-CoA, ultimately forming the open-chain naringenin chalcone. nih.govmdpi.com The expression of the CHS gene is highly regulated and can be induced by various developmental cues and environmental stresses, such as UV light or pathogen infection, leading to the accumulation of protective flavonoid compounds. nih.gov

Chalcone Isomerase (CHI) catalyzes the subsequent step in the pathway: the stereospecific cyclization of the naringenin chalcone into a flavanone (B1672756). biotech-asia.orgnih.gov This reaction closes the open C3 chain of the chalcone to form the heterocyclic C-ring characteristic of most flavonoids, producing (2S)-naringenin. nih.gov While this cyclization can occur spontaneously in vitro, the enzyme ensures a rapid and stereospecific conversion in vivo. nih.gov CHI is the second key rate-limiting enzyme in the flavonoid pathway, and its expression is often coordinated with that of CHS. nih.gov Studies have shown that CHS and CHI can physically interact, suggesting the formation of a metabolic complex that facilitates the efficient channeling of the chalcone intermediate from one active site to the next. wikipedia.org

| Enzyme | Abbreviation | Function |

| Phenylalanine ammonia-lyase | PAL | Catalyzes the deamination of phenylalanine to trans-cinnamic acid. nih.gov |

| Cinnamic acid 4-hydroxylase | C4H | Hydroxylates trans-cinnamic acid to p-coumaric acid. nih.gov |

| 4-coumarate:CoA ligase | 4CL | Activates p-coumaric acid to form p-coumaroyl-CoA. nih.gov |

| Chalcone Synthase | CHS | Catalyzes the condensation of p-coumaroyl-CoA and three malonyl-CoA molecules to form naringenin chalcone. mdpi.comwikipedia.org |

| Chalcone Isomerase | CHI | Catalyzes the stereospecific cyclization of naringenin chalcone to form a flavanone (e.g., naringenin). biotech-asia.orgnih.gov |

Future Directions and Translational Potential in Chemical Research

Design and Synthesis of Novel Pyrrole-Chalcone Hybrid Libraries for Targeted Research

The hybridization of the pyrrole (B145914) moiety with the chalcone (B49325) scaffold is a strategic approach to generate novel molecular entities with potentially synergistic or enhanced biological activities. The future in this area lies in the systematic design and synthesis of diverse compound libraries to explore a wide chemical space for targeted therapeutic applications.

A common and effective method for synthesizing these hybrids is the base-catalyzed Claisen-Schmidt condensation. mdpi.com This reaction involves the condensation of a pyrrole-based ketone, such as 2-acetyl-1-methylpyrrole, with various substituted benzaldehyde (B42025) or furfural (B47365) derivatives to yield the corresponding chalcone. mdpi.comacs.org By systematically altering the substituents on both the pyrrole and phenyl rings, chemists can create large libraries of compounds. These libraries can then be screened against a multitude of biological targets, including cancer cell lines and pathogenic microbes. mdpi.com For instance, research has demonstrated the synthesis of pyrrole-based chalcone libraries that were subsequently evaluated for their ability to inhibit CYP1 enzymes, which are implicated in cancer and drug resistance. acs.org

The design of these libraries is often guided by the known biological activities of related heterocyclic chalcones. Incorporating different heteroaromatic units, such as furan (B31954), pyridine, or indole, into the chalcone framework can modulate the compound's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets. researchgate.net

Below is a table illustrating the concept of generating a hybrid library from the core structure of 1-phenyl-3-(1H-pyrrol-2-yl)prop-2-en-1-one.

| Core Scaffold | Ring A Variation (from Acetophenone (B1666503) precursor) | Ring B Variation (from Pyrrole-2-carboxaldehyde precursor) | Potential Research Target |

| Pyrrole-Chalcone | Phenyl, 4-Fluorophenyl, 4-Methoxyphenyl | 1H-Pyrrol-2-yl, 1-Methyl-pyrrol-2-yl, 5-Bromo-pyrrol-2-yl | Anticancer, Antimicrobial |

| Pyrrole-Chalcone | Naphthyl, Thienyl, Pyridyl | 1H-Pyrrol-2-yl, 1-Benzyl-pyrrol-2-yl, 4,5-Dichloro-pyrrol-2-yl | Anti-inflammatory, Enzyme Inhibition |

| Pyrrole-Chalcone | Phenyl, 4-Chlorophenyl, 3,4-Dimethoxyphenyl | 1H-Pyrrol-2-yl, 1-(4-Sulfamoylphenyl)-pyrrol-2-yl | Antiviral, Neuroprotective |

This table is illustrative and represents a conceptual framework for library design.

Exploration of New Mechanistic Pathways in Biological Systems

The structural versatility of the this compound scaffold makes it an excellent tool for exploring novel mechanistic pathways in various diseases. By modifying the core structure, researchers can develop molecular probes to investigate complex biological processes and identify new therapeutic targets.

Derivatives of this scaffold have shown remarkable potential in oncology by influencing multiple cellular pathways. For example, certain α-amide chalcone derivatives have been found to act as p53 stabilizing agents, leading to cell cycle arrest at the G2/M phase. This mechanism is crucial for controlling the proliferation of cancer cells. Furthermore, these compounds have demonstrated the ability to overcome multidrug resistance in cancer cell lines that overexpress MDR-1, a significant hurdle in chemotherapy.